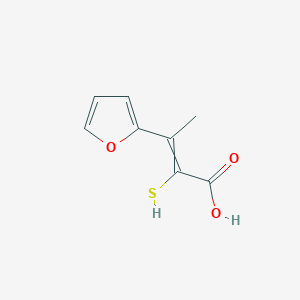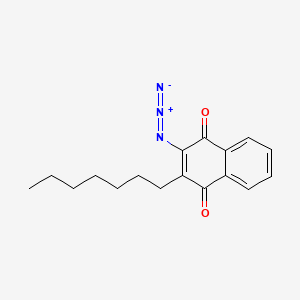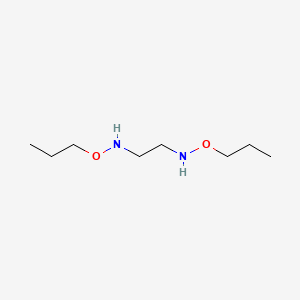
3-(Furan-2-yl)-2-sulfanylbut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-yl)-2-sulfanylbut-2-enoic acid is an organic compound that features a furan ring, a sulfanyl group, and a butenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2-sulfanylbut-2-enoic acid typically involves the condensation of furan-2-carbaldehyde with malonic acid, followed by esterification and subsequent reactions to introduce the sulfanyl group. One common method involves the use of sulfur ylides and alkyl acetylenic carboxylates, which undergo a series of reactions including Michael addition, intramolecular nucleophilic addition, and elimination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Furan-2-yl)-2-sulfanylbut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the butenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced butanoic acid derivatives, and substituted furan compounds .
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-yl)-2-sulfanylbut-2-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: Used in the synthesis of polymers, resins, and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 3-(Furan-2-yl)-2-sulfanylbut-2-enoic acid involves its interaction with specific molecular targets. The furan ring and sulfanyl group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound may act as an inhibitor or activator of certain enzymes, depending on its structural modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Furan-2-yl)acrylic acid: Shares the furan ring but lacks the sulfanyl group.
2-Furfuraldehyde: A simpler furan derivative used in various chemical syntheses.
5-Hydroxymethylfurfural: Another furan derivative with significant industrial applications
Uniqueness
3-(Furan-2-yl)-2-sulfanylbut-2-enoic acid is unique due to the presence of both the furan ring and the sulfanyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Eigenschaften
CAS-Nummer |
94414-34-3 |
|---|---|
Molekularformel |
C8H8O3S |
Molekulargewicht |
184.21 g/mol |
IUPAC-Name |
3-(furan-2-yl)-2-sulfanylbut-2-enoic acid |
InChI |
InChI=1S/C8H8O3S/c1-5(7(12)8(9)10)6-3-2-4-11-6/h2-4,12H,1H3,(H,9,10) |
InChI-Schlüssel |
JMXHKASJUJDMEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C(=O)O)S)C1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14339380.png)
![Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate](/img/structure/B14339386.png)
![Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate](/img/structure/B14339388.png)
![[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid](/img/structure/B14339390.png)
![N-benzylbenzo[cd]indol-2-amine](/img/structure/B14339402.png)
![4,4'-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14339410.png)
![6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan](/img/structure/B14339431.png)
![2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine](/img/structure/B14339434.png)

![1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol](/img/structure/B14339451.png)


![N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea](/img/structure/B14339475.png)

